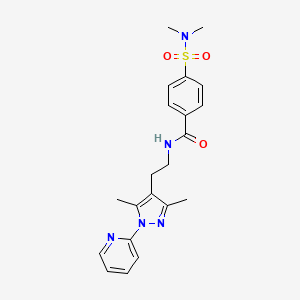

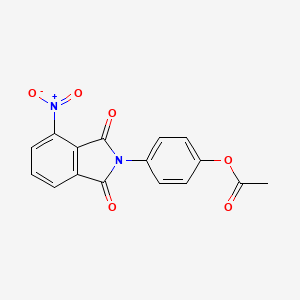

4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate” is a complex organic molecule. It is related to the class of compounds known as isoindolinones . Isoindolinones are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a related compound, 4-((1,3-dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate, was obtained by alkylation of the corresponding N-oxide . Another study reported the synthesis of 3,3-disubstituted isoindolinones by cascade reactions of 2-acylbenzonitriles with several nucleophiles .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . For example, the crystal structure of a related salt, 4-((1,3-dioxoisoindolin-2-yl)carbamoyl)pyridine-1-ium 2-carboxybenzoate, was reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the decarboxylation reaction of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate under Krapcho reaction conditions was reported .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound 4-((1,3-dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate was reported to be photostable in the crystal .Scientific Research Applications

Synthesis and Polymer Applications

A study by Faghihi et al. (2010) focused on the synthesis and characterization of new optically active polyamides containing 2-(4-nitro-1,3-dioxoisoindolin-2-yl)succinic acid and aromatic diamines. These polyamides exhibited high solubility in polar organic solvents, a desirable trait for materials used in high-performance applications (Faghihi, Absalar, & Hajibeygi, 2010).

Organic Synthesis and Reactivity

J. Fetter et al. (1989) explored the reactivity of p-nitrobenzyl (1-oxoisoindolin-2-yl)(triphenylphosphoranediyl)acetate with acetic anhydride–sulphoxide reagents, demonstrating the formation of various derivatives through this reaction. This study contributes to the understanding of reaction mechanisms involving nitrobenzyl and isoindolin-2-yl compounds (Fetter, Lempert, Kajtár-Peredy, & Tamás, 1989).

Magnetic Properties and Material Science

Research by Megumi Tanaka et al. (1998) on the synthesis and magnetic properties of stable organic triradicals with quartet ground states, consisting of different nitroxide radicals, provides insights into the electronic and magnetic characteristics of materials incorporating 4-nitro-1,3-dioxoisoindolin-2-yl derivatives. Such studies are crucial for developing new materials with potential applications in electronics and information storage (Tanaka, Matsuda, Itoh, & Iwamura, 1998).

Antimicrobial Applications

A study by A. Bedair et al. (2006) on the preparation of 4-aminophenylacetic acid derivatives, including (dioxoisoindolin-2-yl)phenylacetic acid, demonstrated promising antimicrobial activities. This highlights the potential use of 4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate derivatives in developing new antimicrobial agents (Bedair, Ali, El-Agrody, Eid, El-Nassag, & El-Sherbeny, 2006).

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV

Safety and Hazards

Future Directions

The future directions for the study of similar compounds could include further investigations into their biological activities and therapeutic potential . For instance, it was suggested that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Biochemical Analysis

Biochemical Properties

It is known that isoindoline-1,3-dione derivatives, a class of compounds to which this compound belongs, have been found to interact with various enzymes and proteins

Cellular Effects

Some studies suggest that similar compounds may have bacteriostatic properties, potentially through binding to the cell membrane and interacting with certain enzymes .

Molecular Mechanism

It is known that similar compounds can form hydrogen bonds with other molecules, which could potentially influence their activity .

Temporal Effects in Laboratory Settings

It is known that similar compounds have been used in various seizure models, suggesting potential neurological effects .

Metabolic Pathways

Similar compounds have been found to interact with various enzymes, suggesting potential involvement in certain metabolic processes .

Properties

IUPAC Name |

[4-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O6/c1-9(19)24-11-7-5-10(6-8-11)17-15(20)12-3-2-4-13(18(22)23)14(12)16(17)21/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTNZPJPJMFVIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-morpholin-4-ylpropan-1-one](/img/structure/B2557740.png)

![N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide](/img/structure/B2557744.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2557747.png)

![4-acetyl-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2557754.png)

![4-Methyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2557755.png)

![2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid](/img/structure/B2557756.png)